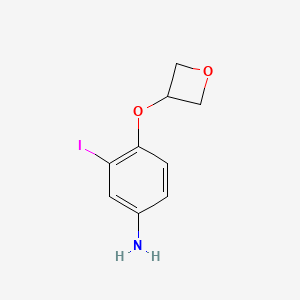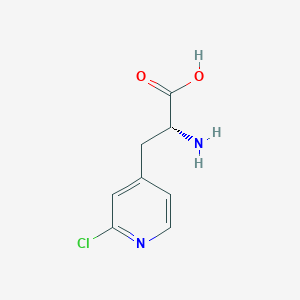
(2R)-2-Amino-3-(2-chloropyridin-4-YL)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-Amino-3-(2-chloropyridin-4-YL)propanoic acid is a chiral amino acid derivative featuring a pyridine ring substituted with a chlorine atom at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-Amino-3-(2-chloropyridin-4-YL)propanoic acid typically involves the chlorination of pyridine derivatives followed by amination and subsequent coupling with a suitable amino acid precursor. One common method involves the use of phosphoryl chloride (POCl3) for chlorination, followed by nucleophilic substitution reactions to introduce the amino group .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of high-yield chlorination and amination reactions. The scalability of these methods is crucial for commercial applications, ensuring that the compound can be produced in sufficient quantities for research and industrial use .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the pyridine ring or the amino group, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, especially involving the chlorine atom on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols are often employed in substitution reactions, typically under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyridine derivatives, oxidized amino acids, and reduced forms of the original compound .
Scientific Research Applications
(2R)-2-Amino-3-(2-chloropyridin-4-YL)propanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2R)-2-Amino-3-(2-chloropyridin-4-YL)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
2-Chloropyridine: A halogenated derivative of pyridine, used in the synthesis of pharmaceuticals and agrochemicals.
4-Amino-2-chloropyridine: A versatile compound used as an intermediate in the production of drugs, pesticides, and dyes.
Pyrazolo[3,4-d]pyrimidine: A compound with significant biological activity, used in cancer research and drug development.
Uniqueness: (2R)-2-Amino-3-(2-chloropyridin-4-YL)propanoic acid is unique due to its chiral nature and specific substitution pattern on the pyridine ring. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for targeted research and applications .
Properties
Molecular Formula |
C8H9ClN2O2 |
|---|---|
Molecular Weight |
200.62 g/mol |
IUPAC Name |
(2R)-2-amino-3-(2-chloropyridin-4-yl)propanoic acid |
InChI |
InChI=1S/C8H9ClN2O2/c9-7-4-5(1-2-11-7)3-6(10)8(12)13/h1-2,4,6H,3,10H2,(H,12,13)/t6-/m1/s1 |
InChI Key |
LHQLWGWKBFFKJA-ZCFIWIBFSA-N |
Isomeric SMILES |
C1=CN=C(C=C1C[C@H](C(=O)O)N)Cl |
Canonical SMILES |
C1=CN=C(C=C1CC(C(=O)O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


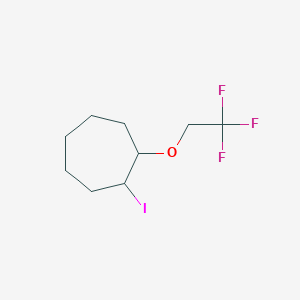

![7-Cyclopropyl-2-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13316296.png)
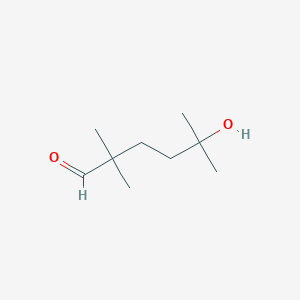
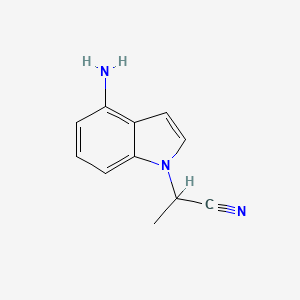
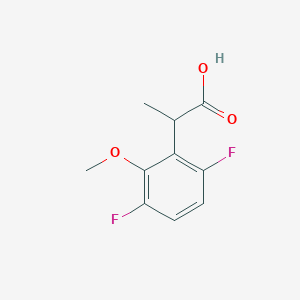
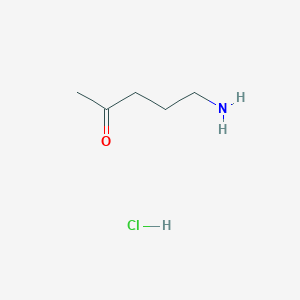
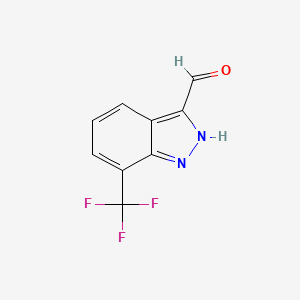
![1-[(1-Methyl-1H-pyrazol-3-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13316333.png)
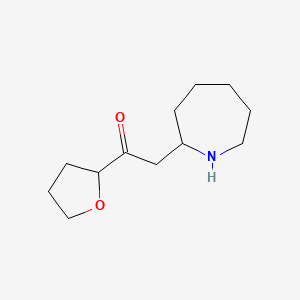
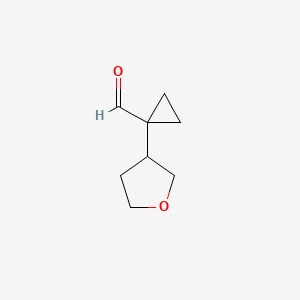
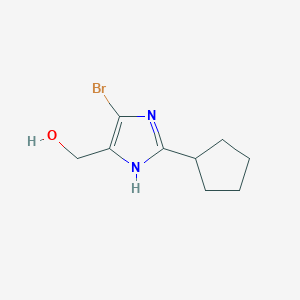
![5'-Methyl-6,7-dihydro-5H-spiro[thieno[3,2-c]pyridine-4,3'-thiolane]](/img/structure/B13316356.png)
